(2-甲氧苯基)甲硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

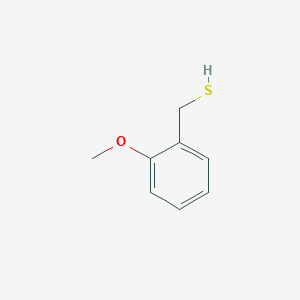

(2-Methoxyphenyl)methanethiol, also known as o-Anisylthiol or o-Methylthioanisole, is an organic compound with the chemical formula C8H10OS. It is a colorless to yellowish liquid with a strong odor, and it is used in various scientific research applications.

科学研究应用

自组装和表面改性

一项研究探讨了硫醇化寡亚芳基分子(包括带有甲硫醇基团的变体)在多晶金电极上的自组装。这项工作重点介绍了甲硫醇基团通过自组装单层(SAM)的形成调节有机场效应晶体管(OFET)的电学性质的作用。研究表明,硫醇基团(甲硫醇与二甲硫醇)的化学性质显着影响 SAM 的电阻特征,影响金钝化的动力学和 OFET 中使用的并五苯薄膜的形貌。这项研究为理解分子结构和电子器件性能之间的相互作用提供了基础,为改进电子材料和界面的设计提供了途径 (Casalini 等,2013)。

催化和甲醇合成

对甲烷在室温下催化转化为甲醇的研究揭示了甲硫醇相关中间体的关键作用。特别是,发现甲烷在锌改性的 H-ZSM-5 沸石上活化导致表面甲氧基中间体的形成,这对于后续生产甲醇及其进一步转化为烃类至关重要。该过程展示了在甲烷(一种温室气体)的有效和选择性转化中利用甲硫醇类似物的潜力,转化为甲醇等更有价值的化学品。这种方法不仅提供了一种甲烷增值的方法,而且还有助于可持续化学过程的发展 (Xu 等,2012)。

作用机制

Target of Action

The primary target of (2-Methoxyphenyl)methanethiol is the enzyme methanethiol oxidase (MTO), which is encoded by the gene SELENBP1 . This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen peroxide (H2O2), and hydrogen sulfide (H2S) in the presence of oxygen .

Mode of Action

(2-Methoxyphenyl)methanethiol interacts with its target, MTO, by serving as a substrate for the enzyme. The oxidation process results in the production of formaldehyde, H2O2, and H2S . These products may exert pleiotropic effects and bivalent (both stimulatory and inhibitory) actions on signaling pathways, depending on their concentration and cellular localization as well as the (patho)physiological context .

Biochemical Pathways

The biochemical pathway primarily affected by (2-Methoxyphenyl)methanethiol is the sulfur metabolism pathway . Dysregulation of this pathway, such as in cancer, can result in elevated levels of volatile sulfur compounds (VSCs) like methanethiol . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . High methionine concentrations in cancer cells may also result in enzymatic methanethiol production in mitochondria .

Pharmacokinetics

For example, 2-methoxyphenylmetyrapone, a potential adrenal imaging agent, was investigated in rats following an intravenous dose of 25 mg/kg . More research is needed to fully understand the ADME properties of (2-Methoxyphenyl)methanethiol and their impact on bioavailability.

Result of Action

The molecular and cellular effects of (2-Methoxyphenyl)methanethiol’s action are largely dependent on the context. In cancer, for example, methanethiol contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Methoxyphenyl)methanethiol. For example, gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as Fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients . Furthermore, methanethiol can be formed abiotically from H2S, CO2, and H2 . Therefore, the occurrence of methanethiol production in acidic geothermal environments in which verrucomicrobial methanotrophs thrive is very likely .

生化分析

Biochemical Properties

It is known that methanethiol, a related compound, can be oxidized by methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1)

Cellular Effects

Methanethiol, a related compound, has been associated with cancer and has been proposed as a promising biomarker for non-invasive cancer diagnosis

Molecular Mechanism

Iodine has been used as a catalyst in the aerobic oxidation of thiols, which could potentially apply to (2-Methoxyphenyl)methanethiol

Temporal Effects in Laboratory Settings

Methanethiol, a related compound, was degraded in a lab-scale upflow anaerobic sludge blanket reactor

Metabolic Pathways

Methanethiol, a related compound, is involved in the dysregulation of sulfur metabolism in cancer

属性

IUPAC Name |

(2-methoxyphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRWIOAUZHXDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![(Z)-N-(3-allylnaphtho[2,1-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2932525.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2932531.png)

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)

![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)

![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2932540.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2932544.png)

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)